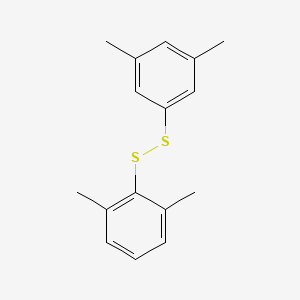![molecular formula C20H21ClN6O3 B13777231 Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- CAS No. 68214-65-3](/img/structure/B13777231.png)
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanamide group, a chloro substituent, and an azo linkage connecting two aromatic rings. The compound’s molecular formula is C20H21ClN6O3, and it has a molecular weight of 428.87 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves multiple steps, including the formation of the azo linkage and the introduction of the chloro and diethylamino substituents. One common synthetic route involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 5-(diethylamino)aniline. The resulting azo compound is then reacted with 3-chloropropionyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, hydrazo compounds, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the chloro, azo, and diethylamino substituents.
3-Chloro-N-(2-(2-(2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)propanamide: A closely related compound with similar substituents and functional groups.
Uniqueness
Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the specific arrangement of substituents make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
68214-65-3 |
|---|---|
Formule moléculaire |
C20H21ClN6O3 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
3-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C20H21ClN6O3/c1-3-26(4-2)15-5-8-18(19(12-15)23-20(28)9-10-21)25-24-17-7-6-16(27(29)30)11-14(17)13-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,28) |
Clé InChI |
DZCVQWOJMDITIP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
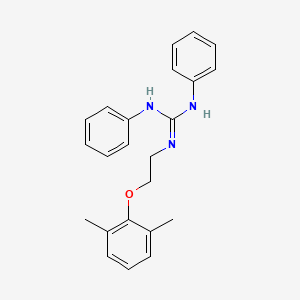

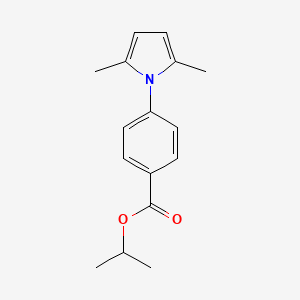
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
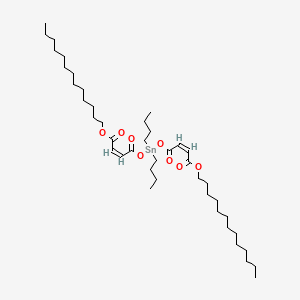
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
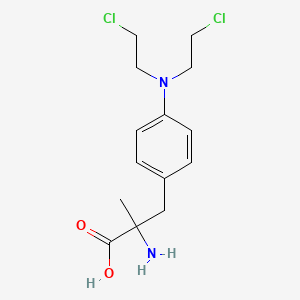
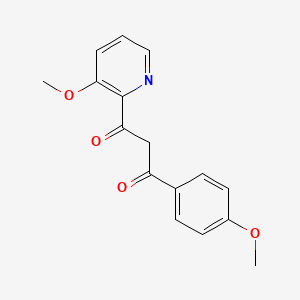
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)

![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
